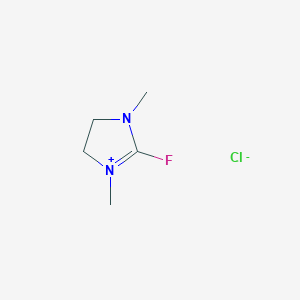

1,3-Dimethyl-2-fluoroimidazolinium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

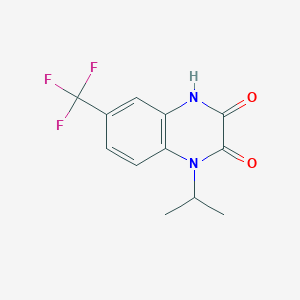

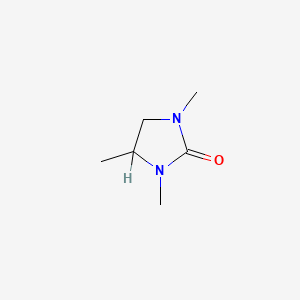

1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS: 245550-85-0) is an ionic liquid commonly used in organic synthesis due to its unique properties. It is used for R&D purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

The molecular formula of this compound is C5H10FN2.Cl . Its molecular weight is 152.6 g/mol.Wissenschaftliche Forschungsanwendungen

Electrochemical Surface Finishing and Energy Storage

1,3-Dimethyl-2-fluoroimidazolinium chloride, although not directly mentioned, relates closely to the study of ionic liquids in electrochemical technologies. Ionic liquids like 1-ethyl-3-methylimidazolium chloride, which share structural similarities with this compound, are pivotal in electroplating and energy storage applications. These compounds are recognized for their role in advancing haloaluminate room-temperature ionic liquids (RTILs), enhancing the efficiency and safety of electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Polymer Science and Engineering

In the realm of polymer science, this compound is analogous to compounds used as solvents or catalysts in the modification of cellulose and other polysaccharides. The use of imidazolium-based ionic liquids in synthesizing cellulose derivatives highlights the importance of such compounds in developing new materials with enhanced properties and applications (Heinze et al., 2008).

Advanced Material Synthesis

The compound's relevance extends to the synthesis of advanced materials, such as in the preparation of plasticized spinning polyacrylonitrile fibers. Ionic liquids, including those structurally related to this compound, serve as effective plasticizers, indicating the compound's potential in fabricating novel fiber materials with unique properties (Li & Dang, 2022).

Safety and Hazards

If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dimethyl-2-fluoroimidazolinium chloride involves the reaction of 1,3-dimethylimidazolidin-2-one with hydrogen fluoride gas in the presence of a suitable catalyst to form 1,3-dimethyl-2-fluoroimidazolinium fluoride, which is then converted to the chloride salt using hydrochloric acid.", "Starting Materials": ["1,3-dimethylimidazolidin-2-one", "hydrogen fluoride gas", "catalyst", "hydrochloric acid"], "Reaction": ["Step 1: 1,3-dimethylimidazolidin-2-one is reacted with hydrogen fluoride gas in the presence of a suitable catalyst, such as tin(IV) fluoride or antimony(V) fluoride, at a temperature of around 100-120°C and a pressure of around 1-2 atm to form 1,3-dimethyl-2-fluoroimidazolinium fluoride.", "Step 2: The resulting 1,3-dimethyl-2-fluoroimidazolinium fluoride is then treated with hydrochloric acid to form 1,3-dimethyl-2-fluoroimidazolinium chloride. The reaction is typically carried out at room temperature and atmospheric pressure, and the product is obtained as a white crystalline solid."] } | |

CAS-Nummer |

245550-85-0 |

Molekularformel |

C5H12ClFN2 |

Molekulargewicht |

154.61 g/mol |

IUPAC-Name |

2-fluoro-1,3-dimethylimidazolidin-1-ium;chloride |

InChI |

InChI=1S/C5H11FN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |

InChI-Schlüssel |

OYGOFZNUHYUVRS-UHFFFAOYSA-N |

SMILES |

CN1CC[N+](=C1F)C.[Cl-] |

Kanonische SMILES |

C[NH+]1CCN(C1F)C.[Cl-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)